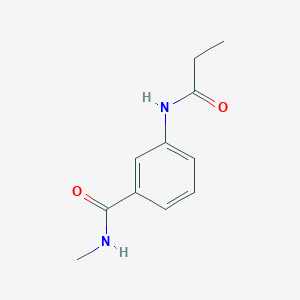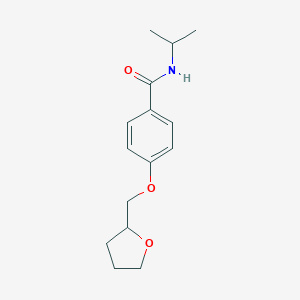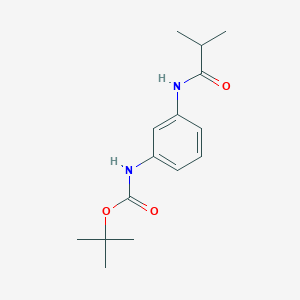![molecular formula C16H17N3O2 B268788 N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268788.png)
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide, also known as CPI-1189, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives, which have shown promising results in the treatment of various diseases. CPI-1189 has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Mécanisme D'action
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and by promoting the production of anti-inflammatory cytokines, such as IL-10. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide has been shown to have a number of biochemical and physiological effects, including the inhibition of leukocyte migration, the suppression of T-cell activation, and the modulation of dendritic cell function. It has also been shown to have a protective effect on the intestinal barrier function, which is important in the pathogenesis of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide for lab experiments is its potent anti-inflammatory and immunomodulatory effects, which make it a valuable tool for studying the mechanisms of inflammation and immune regulation. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research on N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide. One potential application is in the treatment of inflammatory bowel disease, where it has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the safety and efficacy of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide in these diseases. Additionally, the development of more potent and selective derivatives of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide could lead to the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinic acid with propylamine and 4-nitrophenyl chloroformate, followed by reduction with sodium dithionite. The resulting product is purified by column chromatography to obtain N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide in high yield and purity.
Applications De Recherche Scientifique
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
Nom du produit |
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-[4-(propylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-9-18-15(20)12-3-5-14(6-4-12)19-16(21)13-7-10-17-11-8-13/h3-8,10-11H,2,9H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
JSMMKWGBMSJDAJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)

![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)